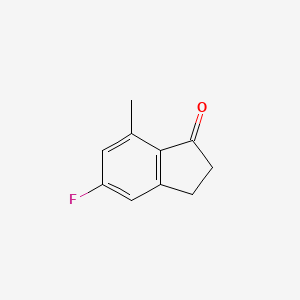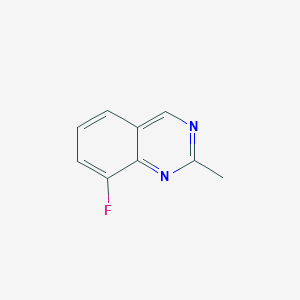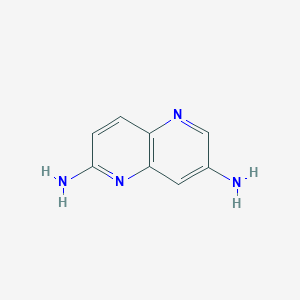![molecular formula C10H13N3 B11917336 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with isopropyl and methyl substituents at specific positions.
Métodos De Preparación
The synthesis of 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the condensation of an appropriate methyl ketone with hydrazine to form the pyrazole ring, followed by cyclization with a suitable amidine to form the fused pyrimidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Análisis De Reacciones Químicas
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the substituents on the pyrazole and pyrimidine rings.
Aplicaciones Científicas De Investigación
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and photophysical properties.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7-position, which can significantly alter their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3 |
Clave InChI |
JZHBVQBACTXXCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=C(C=NC2=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)



![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)








